N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide

Catalog No.
S2672633
CAS No.
941906-36-1
M.F
C23H22N2O4S
M. Wt
422.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)...

CAS Number

941906-36-1

Product Name

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxybenzenesulfonamide

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5

InChI

InChI=1S/C23H22N2O4S/c1-29-20-9-11-21(12-10-20)30(27,28)24-19-8-13-22-18(15-19)7-14-23(26)25(22)16-17-5-3-2-4-6-17/h2-6,8-13,15,24H,7,14,16H2,1H3

InChI Key

RUORPLYKSWZNMS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4

Solubility

not available

Here are some resources that you can explore to learn more about scientific research on similar molecules:

  • Chemical databases: You can search for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide or related structures in chemical databases like PubChem or SciFinder [SciFinder web service by American Chemical Society]. These databases may contain information about the synthesis, properties, and potential biological activities of the molecule.
  • Scientific literature: You can search for scientific articles that mention N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide or similar molecules using scientific literature databases like Google Scholar or PubMed [PubMed Central (.gov) pubmed.ncbi.nlm.nih.gov]. These articles may describe research on the synthesis, biological properties, or other applications of the molecule.

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide is a complex organic compound distinguished by its unique molecular structure, which combines a tetrahydroquinoline core with a sulfonamide group. The molecular formula of this compound is C20H22N2O4S, and it has a molecular weight of approximately 378.46 g/mol. The compound features a benzyl group and a methoxybenzenesulfonamide moiety, contributing to its distinctive chemical properties and potential biological activities.

The chemical behavior of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide can be characterized by various reactions:

  • Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for modifications that enhance its biological activity.
  • Hydrolysis: Under acidic or basic conditions, the compound may undergo hydrolysis, leading to the release of the benzyl group or modification of the sulfonamide moiety.
  • Oxidation: The presence of the oxo group in the tetrahydroquinoline structure may allow for oxidation reactions that could alter its activity.

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide has been investigated for its potential biological activities:

  • Antimicrobial Properties: Studies suggest that this compound exhibits antimicrobial activity against various bacterial strains.
  • Anticancer Activity: Preliminary research indicates that it may possess anticancer properties by inhibiting tumor cell proliferation through interaction with specific cellular pathways.
  • Neuroprotective Effects: The compound may modulate neuroprotective signaling pathways, which could be beneficial in neurodegenerative diseases.

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide typically involves several key steps:

  • Formation of Tetrahydroquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as isatins and aromatic aldehydes.
  • Benzylation: The benzyl group is introduced via nucleophilic substitution using benzyl bromide or similar reagents.
  • Sulfonamide Formation: The final step involves coupling the tetrahydroquinoline derivative with p-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to yield the desired sulfonamide.

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide has diverse applications:

  • Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Chemical Research: The compound serves as a building block for synthesizing more complex organic molecules.
  • Material Science: It may also find applications in creating novel materials due to its unique chemical properties.

Interaction studies have focused on understanding how N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide interacts with biological targets:

  • Enzyme Inhibition: Research indicates that it may inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation.
  • Receptor Binding: The compound may bind to certain receptors, modulating their activity and influencing cellular signaling pathways.

Several compounds share structural similarities with N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamideContains a chlorobenzamide moietyMay exhibit different biological activities due to chlorine substitution
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamideFeatures a methyl group instead of methoxyAltered lipophilicity affecting bioavailability
N-(1-benzyl-2-hydroxyquinolinone)-4-methoxybenzenesulfonamideContains a hydroxy group instead of an oxo groupPotentially different reactivity and biological effects

Uniqueness

The uniqueness of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide lies in its specific combination of functional groups that confer distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound for research and therapeutic applications.

XLogP3

3.2

Dates

Modify: 2023-08-16

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